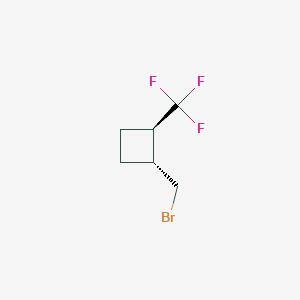

(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane” is a chemical compound with the CAS Number: 2741312-66-1 . It has a molecular weight of 217.03 . The IUPAC name for this compound is (1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclobutane .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8BrF3/c7-3-4-1-2-5(4)6(8,9)10/h4-5H,1-3H2/t4-,5+/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Synthesis of Aminocyclobutane Carboxylic Acids : A study detailed the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, starting from a chiral bicyclic compound seen as a chiral uracil equivalent. The cyclobutane ring was constructed via a [2+2] photocycloaddition reaction of this chiral precursor with ethylene (Gauzy et al., 2004).

[2+2] Cycloaddition Reactions : Another study explored the thermal [2+2] cycloaddition products of 1-chloro-(II) and 1-bromo-2-(9-fluorenylidene)ethylene (X), finding two head-to-tail dimers as the products of this reaction (Toda, Motomura & Oshima, 1974).

Rhodium-Catalyzed Asymmetric Hydroformylation : In rhodium-catalyzed asymmetric hydroformylation, various chiral ligands were used, including (1R,2R)-1,2-bis(phosphinomethyl) cyclobutanes, to achieve high stereoselectivity. The rotation of phenyl-P bonds was found to be impossible in these structures (Hayashi, Tanaka, Ikeda & Ogata, 1979).

Visible Light-Induced Diastereoselective Synthesis : A study showcased the visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives, involving [2+2]-photocycloaddition and water-assisted hydrodebromination. This process notably demonstrated antineoplastic bioactivities, comparable to cisplatin (Hu, Xu, Liu & Guo, 2023).

Formation of Bis(Pyridinylidene) Cyclobutane : The formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane was characterized through various spectroscopic techniques, highlighting the chemical interactions and structural integrity of the cyclobutane compound (Muramatsu, Toyota & Satou, 2009).

Cycloadditions with Tetramethylallene : Research into the reactions of tetramethylallene with unsymmetrically substituted olefins provided insights into cycloaddition reactions, contributing to the understanding of the chemical behavior and possibilities of cyclobutane derivatives (Taylor & Wright, 1973).

Stereodivergent Syntheses of Bis(Cyclobutane) β-Dipeptides : The study described the synthesis of β-amino acid derivatives from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid, leading to the formation of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides. These compounds are the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).

Safety and Hazards

properties

IUPAC Name |

(1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrF3/c7-3-4-1-2-5(4)6(8,9)10/h4-5H,1-3H2/t4-,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOZPQYGFWPSCP-CRCLSJGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CBr)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1CBr)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2401284.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2401285.png)

![3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one](/img/structure/B2401286.png)

![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401287.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2401291.png)

![2-Chloro-1-(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2401293.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2401294.png)

![2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2401297.png)